2-amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride
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Overview
Description
®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for various receptors. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of these targets. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride.
Imidazole: A simpler compound with the same heterocyclic ring, used in various chemical and biological applications.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is unique due to its specific functional groups and stereochemistry. The presence of both amino and hydroxyl groups, along with the chiral center, provides distinct chemical and biological properties that differentiate it from other imidazole-containing compounds .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAFNBBXRWXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880034 |
Source
|
Record name | Histidinol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120612-44-4 |
Source
|
Record name | Histidinol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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